molecular formula C13H24O3 B14684146 Octanoic acid, (tetrahydro-2-furanyl)methyl ester CAS No. 33601-75-1

Octanoic acid, (tetrahydro-2-furanyl)methyl ester

Cat. No.: B14684146
CAS No.: 33601-75-1
M. Wt: 228.33 g/mol
InChI Key: YSQZRHYJAJOFIN-UHFFFAOYSA-N
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Description

Octanoic acid, (tetrahydro-2-furanyl)methyl ester: is an organic compound with the molecular formula C13H24O3 It is a derivative of octanoic acid, where the octanoic acid is esterified with a tetrahydro-2-furanyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of octanoic acid, (tetrahydro-2-furanyl)methyl ester typically involves the esterification of octanoic acid with tetrahydro-2-furanyl methanol. This reaction is usually catalyzed by an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester.

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for better control over reaction conditions, leading to higher yields and purity of the final product. The use of solid acid catalysts in these reactors can also enhance the efficiency of the esterification process.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: Octanoic acid, (tetrahydro-2-furanyl)methyl ester can undergo oxidation reactions to form corresponding carboxylic acids or ketones.

    Reduction: The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride (LiAlH4).

    Substitution: The ester group can participate in nucleophilic substitution reactions, where the ester group is replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Lithium aluminum hydride (LiAlH4) is a commonly used reducing agent.

    Substitution: Nucleophiles such as amines or alcohols can be used in substitution reactions.

Major Products Formed:

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols.

    Substitution: Amides or ethers, depending on the nucleophile used.

Scientific Research Applications

Chemistry: Octanoic acid, (tetrahydro-2-furanyl)methyl ester is used as an intermediate in organic synthesis. It can be used to synthesize more complex molecules for research purposes.

Biology: In biological research, this compound can be used as a model ester to study ester hydrolysis and enzyme-catalyzed reactions.

Industry: In the industrial sector, this compound can be used as a plasticizer or as an additive in lubricants and coatings.

Mechanism of Action

The mechanism of action of octanoic acid, (tetrahydro-2-furanyl)methyl ester involves its interaction with various molecular targets. The ester group can undergo hydrolysis to release octanoic acid and tetrahydro-2-furanyl methanol. These products can then participate in various biochemical pathways, influencing cellular processes.

Molecular Targets and Pathways:

    Enzymes: The compound can be hydrolyzed by esterases, releasing octanoic acid and tetrahydro-2-furanyl methanol.

    Cellular Pathways: Octanoic acid can enter fatty acid metabolism pathways, while tetrahydro-2-furanyl methanol can be further metabolized or excreted.

Comparison with Similar Compounds

    Octanoic acid, methyl ester: Similar ester but with a methyl group instead of a tetrahydro-2-furanyl group.

    Tetradecanoic acid, (tetrahydro-2-furanyl)methyl ester: A longer-chain ester with similar functional groups.

    Butanoic acid, 3-methyl-, (tetrahydro-2-furanyl)methyl ester: A shorter-chain ester with a similar tetrahydro-2-furanyl group.

Uniqueness: Octanoic acid, (tetrahydro-2-furanyl)methyl ester is unique due to the presence of the tetrahydro-2-furanyl group, which imparts distinct chemical properties and reactivity compared to other esters. This uniqueness makes it valuable in specific applications where these properties are advantageous.

Properties

CAS No.

33601-75-1

Molecular Formula

C13H24O3

Molecular Weight

228.33 g/mol

IUPAC Name

oxolan-2-ylmethyl octanoate

InChI

InChI=1S/C13H24O3/c1-2-3-4-5-6-9-13(14)16-11-12-8-7-10-15-12/h12H,2-11H2,1H3

InChI Key

YSQZRHYJAJOFIN-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCC(=O)OCC1CCCO1

Origin of Product

United States

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